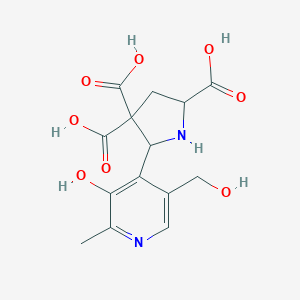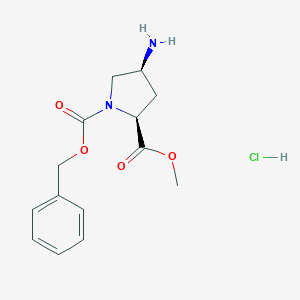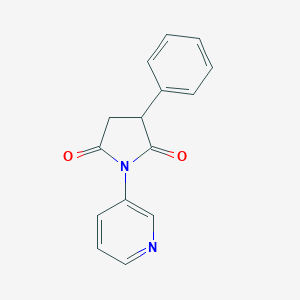![molecular formula C7H6N2S B164078 Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) CAS No. 129211-95-6](/img/structure/B164078.png)
Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) is a heterocyclic compound that features a fused ring system combining an isothiazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-aminopyridine with sulfur-containing reagents to form the isothiazole ring . The reaction is often catalyzed by acids such as trifluoroacetic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) .
Scientific Research Applications
Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position and nature of the heteroatoms.
Thiazolo[3,2-a]pyridines: These compounds also feature a fused ring system but with different connectivity and electronic properties
Uniqueness
Isothiazolo[4,5-c]pyridine, 3-methyl-(9CI) is unique due to its specific ring fusion and the presence of both nitrogen and sulfur atoms in the ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
129211-95-6 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
3-methyl-[1,2]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6N2S/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3 |
InChI Key |
QDDWKLMKTMWXOH-UHFFFAOYSA-N |
SMILES |
CC1=NSC2=C1C=NC=C2 |
Canonical SMILES |
CC1=NSC2=C1C=NC=C2 |
Synonyms |
Isothiazolo[4,5-c]pyridine, 3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)
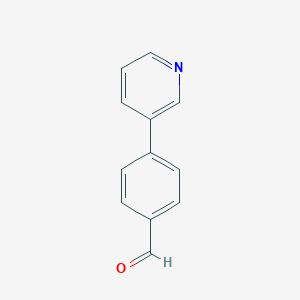


![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)
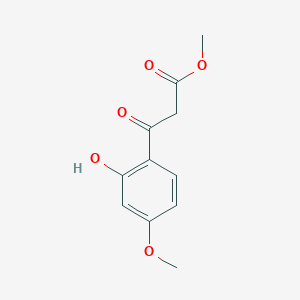


![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)
